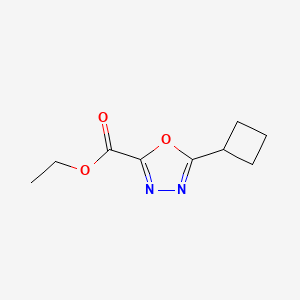

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a cyclobutyl group and at the 2-position with an ethyl carboxylate moiety. For example, ethyl 5-aryl-1,3,4-oxadiazole-2-carboxylates are synthesized via hydrazide intermediates reacting with ethyl chloroglyoxilate and subsequent cyclization agents like p-TosCl .

Properties

IUPAC Name |

ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-11-10-7(14-8)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDKRLJTRVLMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401177187 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402233-03-7 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402233-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators in the cyclization process . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Conditions and Outcomes

The carboxylic acid derivative exhibits enhanced water solubility and serves as a precursor for amide coupling reactions .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions at the 2-position, particularly with amines or thiols, enabling the introduction of diverse substituents.

Example Reaction with Benzylamine

Ring-Opening Reactions

Strong nucleophiles (e.g., hydrazines) can cleave the oxadiazole ring, forming hydrazide intermediates. This reactivity is exploited in synthesizing fused heterocycles.

Hydrazine-Induced Ring Opening

Cross-Coupling Reactions

The cyclobutyl group influences reactivity in transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids modifies the cyclobutyl moiety’s electronic environment.

Suzuki Coupling Example

Photochemical and Thermal Stability

The compound exhibits moderate thermal stability but undergoes photodecomposition under UV light (λ = 254 nm), forming cyclobutane ring-opened products.

Stability Data

| Condition | Observation |

|---|---|

| 100°C, 24 h (neat) | <5% decomposition |

| UV light (254 nm), 6 h | 40% degradation to unidentified byproducts |

Comparative Reactivity with Analogous Compounds

Reactivity trends for ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate differ from non-cyclobutyl analogs due to steric and electronic effects:

The cyclobutyl group’s strain and electron-donating effects reduce electrophilicity at the oxadiazole ring, slowing substitution reactions compared to phenyl-substituted analogs .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 196.2 g/mol

- CAS Number : 1402233-03-7

The compound features a five-membered ring with two nitrogen atoms and one oxygen atom, contributing to its unique chemical properties. The cyclobutyl group enhances its steric and electronic characteristics, making it a subject of interest in various chemical reactions and biological interactions.

Antimicrobial Activity

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has shown potential as an antimicrobial agent. Research indicates that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal properties. This compound can interact with bacterial membranes or enzymes, disrupting cellular functions and leading to cell death.

Anticancer Properties

The oxadiazole moiety is recognized for its anticancer effects. Studies suggest that compounds within this class can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

Research has identified oxadiazoles as potential neuroprotective agents. Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate could serve as a bioisostere for amides and esters in drug design aimed at treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .

Anti-inflammatory Applications

The compound may also exhibit anti-inflammatory properties, making it useful in treating conditions characterized by inflammation. Oxadiazoles have been studied for their ability to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses .

Synthesis and Production

The synthesis of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine as mediators. This method allows for the efficient production of the compound while ensuring quality control during large-scale synthesis.

| Synthesis Method | Key Reagents | Yield | Notes |

|---|---|---|---|

| Cyclization | Tosyl chloride, Pyridine | High | Suitable for large-scale production |

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives in various applications:

- Antimicrobial Study : A study demonstrated that ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate exhibited significant antibacterial activity against Gram-positive bacteria.

- Cancer Research : In vitro studies showed that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.

- Neuroprotection : Experimental models indicated that the compound could mitigate neuronal damage in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on ethyl 5-substituted-1,3,4-oxadiazole-2-carboxylate derivatives, emphasizing substituent effects on physicochemical properties, synthetic yields, and spectral characteristics.

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, methoxyphenyl) generally provide higher synthetic yields (65–82%) compared to aliphatic substituents like tert-butyl, which are often commercially sourced .

- Electron-Withdrawing Groups: Substituents such as cyano (in 2-cyanophenyl) may slightly reduce yields due to steric hindrance or electronic deactivation during cyclization .

- Amino Functionalization: Aminoethyl-substituted derivatives (e.g., ) are synthetically challenging, requiring specialized coupling agents, and yields are rarely reported.

Spectral Data and Physicochemical Properties

2.2.1. NMR Spectroscopy

- Ethyl 5-p-tolyl-1,3,4-oxadiazole-2-carboxylate (3e) :

- Ethyl 5-(trifluoromethylphenyl)-1,3,4-oxadiazole-2-carboxylate (3s) :

2.2.2. Mass Spectrometry

Key Observations :

- The ethyl carboxylate moiety consistently shows a characteristic ¹H NMR triplet near δ 1.4–1.5 ppm (CH₂CH₃) and a ¹³C NMR signal at ~δ 63–64 ppm (OCH₂) .

- Electron-withdrawing substituents (e.g., Br, CF₃) enhance the electrophilicity of the oxadiazole ring, as evidenced by downfield shifts in carbonyl signals .

Biological Activity

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the oxadiazole class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the cyclobutyl group imparts unique steric and electronic properties that may influence its biological activity.

Key Properties:

- Molecular Formula: CHNO

- Molecular Weight: 197.22 g/mol

- Boiling Point: Not specified

- Melting Point: Not specified

The biological activity of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its potential to inhibit enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that this compound may interfere with DNA synthesis and repair mechanisms, which can lead to its observed antimicrobial and anticancer effects .

Antimicrobial Activity

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has been studied for its antimicrobial properties against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal potential | |

| Mycobacterium tuberculosis | Active against resistant strains |

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial effects, making them promising candidates in drug development targeting infectious diseases.

Anticancer Activity

The anticancer potential of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has also been explored. Studies have shown that compounds in the oxadiazole class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological activities of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

- Anticancer Properties : Research indicated that the compound could inhibit the proliferation of various cancer cell lines in vitro, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, phosphoryl chloride (POCl₃) can be used as a cyclizing agent under reflux conditions, followed by purification via flash chromatography with solvents like diethyl ether/dichloromethane . Optimization involves controlling stoichiometry, reaction time (e.g., 4–6 hours at 65°C), and catalyst selection to improve yield and purity. Monitoring intermediates using TLC or LC-MS is critical .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups and substitution patterns. For instance, cyclobutyl protons appear as distinct multiplets in the ¹H NMR spectrum.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular conformation. The compound’s oxadiazole ring and cyclobutyl group exhibit planar and puckered geometries, respectively, with dihedral angles between substituents (e.g., 28.88° between oxadiazole and aryl rings). Data collection involves diffractometers (e.g., Oxford Xcalibur Ruby Gemini) and refinement using SHELXL .

Q. What safety protocols are essential when handling Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can computational methods predict the reactivity and molecular interactions of Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with electrophilic reactivity. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), while molecular dynamics (MD) simulations evaluate stability in solvent environments .

Q. What strategies resolve contradictions in structural data between experimental and computational models?

Discrepancies in bond lengths or angles may arise from crystal packing effects vs. gas-phase calculations. To reconcile these:

Q. What mechanistic insights exist for the compound’s formation via cyclocondensation reactions?

The reaction proceeds through nucleophilic attack of a hydrazide carbonyl on a cyclobutyl-substituted carboxylic acid derivative, followed by POCl₃-mediated dehydration to form the oxadiazole ring. Kinetic studies (e.g., varying temperature/pH) can identify rate-determining steps, while isotopic labeling (e.g., ¹⁵N) traces nitrogen incorporation .

Q. How does Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate serve as a pharmacophore in medicinal chemistry?

The oxadiazole moiety acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Its cyclobutyl group introduces steric bulk, potentially improving target selectivity. In vitro assays (e.g., enzyme inhibition) paired with SAR studies optimize activity .

Q. How do substituent variations (e.g., alkyl vs. aryl groups) affect the compound’s physicochemical properties?

- Lipophilicity : Cyclobutyl groups increase logP compared to methyl substituents, impacting membrane permeability.

- Thermal Stability : Bulkier substituents (e.g., tert-butyl) raise melting points due to enhanced van der Waals interactions.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, altering UV-Vis absorption .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. HPLC monitors decomposition products, while Arrhenius plots predict shelf life. The ester group is prone to hydrolysis in acidic/basic conditions, requiring pH-controlled storage .

Q. How is SHELX software employed in refining the compound’s crystal structure?

SHELXL refines atomic coordinates, thermal parameters, and occupancy factors using least-squares minimization. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.